3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4S/c9-15(12,13)5-1-2-7-6(3-5)10-8(11)4-14-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTCULUUVYBAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409422 | |

| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31794-45-3 | |

| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, materials science, and organic synthesis.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a benzoxazine core functionalized with a sulfonyl chloride group. This combination of a lactam within a bicyclic ether system and a reactive sulfonyl chloride moiety makes it an interesting building block for the synthesis of a variety of derivatives with potential biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 31794-45-3 | [1][2] |

| Molecular Formula | C₈H₆ClNO₄S | [1][3][4] |

| Molecular Weight | 247.66 g/mol | [1][3][4] |

| Appearance | Off-white to light yellow solid | [3] |

| Purity (by NMR) | ≥97.0% | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Hazards | Irritant | [4] |

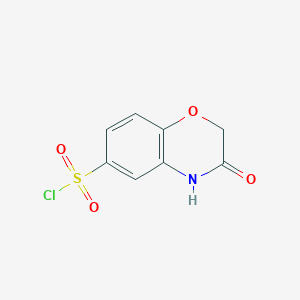

Figure 1: Chemical structure of the title compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be devised based on established chemical transformations for similar structures. A likely two-step synthesis involves the formation of the benzoxazinone core followed by chlorosulfonation.

2.1. Synthesis of 3,4-dihydro-2H-1,4-benzoxazin-3-one

The parent benzoxazinone can be synthesized from 2-aminophenol and an acetylating agent like chloroacetyl chloride.

-

Materials: 2-aminophenol, chloroacetyl chloride, sodium bicarbonate, water, ethyl acetate, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 2-aminophenol in a suitable solvent such as ethyl acetate.

-

Add a base, for example, an aqueous solution of sodium bicarbonate, to neutralize the HCl generated during the reaction.

-

Cool the mixture in an ice bath and slowly add chloroacetyl chloride dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the intermediate, which can then be cyclized, often with the aid of a base, to form 3,4-dihydro-2H-1,4-benzoxazin-3-one.

-

Purify the product by recrystallization or column chromatography.

-

2.2. Chlorosulfonation of 3,4-dihydro-2H-1,4-benzoxazin-3-one

The sulfonyl chloride group can be introduced onto the aromatic ring via electrophilic aromatic substitution using chlorosulfonic acid.

-

Materials: 3,4-dihydro-2H-1,4-benzoxazin-3-one, chlorosulfonic acid, ice.

-

Procedure:

-

In a flask equipped with a dropping funnel and a gas trap, cool chlorosulfonic acid in an ice-salt bath.

-

Slowly add 3,4-dihydro-2H-1,4-benzoxazin-3-one portion-wise, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid precipitate of this compound is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

-

Figure 2: Plausible synthetic workflow for the target compound.

Reactivity and Potential Applications

The sulfonyl chloride group is a versatile functional group that readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters. This reactivity makes this compound a valuable intermediate for creating libraries of compounds for biological screening.

The benzoxazine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with diverse biological activities.[5]

Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, derivatives of benzoxazine-6-sulfonamides have been synthesized and evaluated for their antimicrobial activities.[6] These studies have shown that some derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.[6]

The anti-inflammatory properties of benzoxazine derivatives have also been reported.[5][7] The mechanism of action for many of these compounds is not fully elucidated but may involve the modulation of inflammatory pathways. For instance, some benzoxazolone derivatives have been shown to inhibit the production of pro-inflammatory cytokines like IL-6.

Given the known antimicrobial and anti-inflammatory activities of related compounds, it is plausible that derivatives of this compound could be developed as potential therapeutic agents. The sulfonyl chloride moiety allows for the facile introduction of various substituents, enabling the exploration of structure-activity relationships.

Figure 3: Generalized signaling pathway for derivatives.

Conclusion

This compound is a chemical intermediate with significant potential for the development of novel compounds with therapeutic applications. Its reactive sulfonyl chloride group, combined with the privileged benzoxazine core, provides a versatile platform for the synthesis of diverse derivatives. While detailed physicochemical and biological data for the title compound are limited in the public domain, the known activities of related benzoxazine sulfonamides suggest that this class of compounds warrants further investigation, particularly in the areas of antimicrobial and anti-inflammatory drug discovery. Further research is needed to fully characterize this compound and to explore the biological activities of its derivatives.

References

- 1. scbt.com [scbt.com]

- 2. CAS 31794-45-3 | this compound - Synblock [synblock.com]

- 3. file.chemscene.com [file.chemscene.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijfans.org [ijfans.org]

In-Depth Technical Guide: Spectral Analysis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride is a heterocyclic compound of interest in medicinal chemistry and materials science. The benzoxazine core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The addition of a sulfonyl chloride group provides a reactive handle for further chemical modifications, making it a versatile intermediate for the synthesis of novel derivatives. This guide provides a comprehensive overview of the expected spectral characteristics of this molecule and outlines the standard methodologies for its analysis.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectral correlation tables.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | m | 2H | Aromatic Protons (H-5, H-7) |

| ~7.2-7.4 | d | 1H | Aromatic Proton (H-8) |

| ~4.7 | s | 2H | Methylene Protons (-O-CH₂-) |

| ~9.0-10.0 | br s | 1H | Amide Proton (-NH-) |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | Carbonyl Carbon (C=O) |

| ~145-150 | Aromatic Carbon (C-4a) |

| ~140-145 | Aromatic Carbon (C-6) |

| ~130-135 | Aromatic Carbon (C-8a) |

| ~125-130 | Aromatic Carbon (C-7) |

| ~120-125 | Aromatic Carbon (C-5) |

| ~115-120 | Aromatic Carbon (C-8) |

| ~65-70 | Methylene Carbon (-O-CH₂-) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Medium, Broad | N-H Stretch (Amide) |

| 1680-1720 | Strong | C=O Stretch (Lactam) |

| 1360-1380 | Strong | S=O Asymmetric Stretch |

| 1170-1190 | Strong | S=O Symmetric Stretch |

| 1200-1300 | Strong | C-O-C Asymmetric Stretch |

| 1000-1100 | Medium | C-O-C Symmetric Stretch |

| 800-900 | Strong | C-H Bending (Aromatic) |

| 600-700 | Medium | C-S Stretch |

| 550-650 | Medium | S-Cl Stretch |

Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Predicted Fragment |

| [M]+ | Molecular Ion |

| [M-Cl]+ | Loss of Chlorine |

| [M-SO₂Cl]+ | Loss of Sulfonyl Chloride Group |

| [M-CO]+ | Loss of Carbon Monoxide |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to determine the spectral data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 30-45 degrees

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Broadband proton decoupling will be applied to simplify the spectrum.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal should be taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) or electron impact (EI) can be used. ESI is a softer ionization technique that is likely to yield a prominent molecular ion peak.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

Synthesis Workflow

The synthesis of this compound would likely proceed through a multi-step process. The following diagram illustrates a plausible synthetic route.

Caption: Plausible synthesis route for the target compound.

Potential Signaling Pathway Involvement

Benzoxazine derivatives are known to interact with various biological targets. The sulfonyl chloride group can act as an electrophile, potentially forming covalent bonds with nucleophilic residues in proteins. The diagram below illustrates a generic signaling pathway that could be modulated by such a compound.

Caption: Generic kinase signaling pathway potentially targeted.

Technical Guide: Spectroscopic and Synthetic Overview of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data for the Core Structure

The chemical shifts for the target compound, 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride, can be estimated by examining the data for analogous structures. The core benzoxazine structure typically exhibits characteristic signals for the aromatic and heterocyclic protons and carbons. The introduction of a sulfonyl chloride group at the 6-position is expected to induce downfield shifts for the aromatic protons and carbons in its proximity due to its electron-withdrawing nature.

Below are the ¹H and ¹³C NMR data for representative 1,4-benzoxazine derivatives to serve as a comparative reference.

Table 1: ¹H NMR Data for Structurally Related Benzoxazine Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| Ethyl-6-nitro-3a-(p-tolylamino)-1,2,3,3a-tetrahydrobenzo[b]cyclopenta[e][1][2]oxazine-9a(9H)-carboxylate [3] | CDCl₃ | 7.83 (dd, J = 8.8, 2.5 Hz, 1H), 7.73 (d, J = 2.5 Hz, 1H), 7.01 (d, J = 8.2 Hz, 2H), 6.86–6.78 (m, 2H), 6.73 (d, J = 8.8 Hz, 1H), 5.52 (s, 1H), 4.47–4.20 (m, 2H), 4.07 (s, 1H), 2.87–2.74 (m, 1H), 2.56–2.41 (m, 1H), 2.27 (s, 3H), 2.27–2.22 (m, 1H), 2.13–1.92 (m, 2H), 1.92–1.81 (m, 1H), 1.37 (t, J = 7.1 Hz, 3H) |

| Methyl 6,10b-dimethyl-5a,6,10b,11-tetrahydrobenzo[4][5][1][2]oxazino[2,3-b]indole-2-carboxylate [3] | CDCl₃ | 7.33 (d, J = 8.3 Hz, 1H), 7.27 (d, J = 2.0 Hz, 1H), 7.16–7.08 (m, 1H), 7.04 (dd, J = 7.3, 1.2 Hz, 1H), 6.78 (d, J = 8.4 Hz, 1H), 6.75–6.69 (m, 1H), 6.46 (d, J = 7.8 Hz, 1H), 5.08 (s, 1H), 3.81 (s, 3H), 1.61 (s, 3H) |

| 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][1][6]oxazine [7] | - | 5.71 (O-CH₂-N), 5.00 (Ar-CH₂-N), ~7.0 (aromatic protons) |

Table 2: ¹³C NMR Data for Structurally Related Benzoxazine Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| Ethyl-6-nitro-3a-(p-tolylamino)-1,2,3,3a-tetrahydrobenzo[b]cyclopenta[e][1][2]oxazine-9a(9H)-carboxylate [3] | CDCl₃ | 171.9, 140.2, 139.4, 138.5, 136.5, 131.0, 129.7, 119.4, 119.0, 114.7, 113.1, 90.4, 69.20, 63.0, 34.8, 34.3, 20.6, 19.2, 14.2 |

| Methyl 6,10b-dimethyl-5a,6,10b,11-tetrahydrobenzo[4][5][1][2]oxazino[2,3-b]indole-2-carboxylate [3] | CDCl₃ | 166.9, 148.3, 146.8, 133.0, 133.0, 129.1, 123.4, 121.1, 120.9, 119.0, 116.1, 115.9, 107.3, 98.8, 59.7, 51.6, 31.0, 25.9 |

| F-Bz and S-Bz benzoxazine monomers [6] | - | ~81 (O-CH₂-N), ~48 (Ph-CH₂-N) |

Experimental Protocols

The following sections outline generalized procedures for the synthesis and characterization of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives based on established methodologies.[8][9]

2.1. General Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine Derivatives

A common route to synthesize the 3-oxo-1,4-benzoxazine core involves the cyclization of 2-aminophenol derivatives.

-

Starting Material Preparation: Begin with a suitably substituted 2-aminophenol. For the target compound, this would be 2-amino-4-sulfonamidophenol.

-

Acylation: The amino group of the 2-aminophenol is acylated using an appropriate reagent, such as chloroacetyl chloride, in the presence of a base (e.g., triethylamine or potassium carbonate) in an inert solvent (e.g., dichloromethane or acetone) at reduced temperatures (0-5 °C).

-

Cyclization: The resulting N-(2-hydroxyphenyl)acetamide derivative undergoes intramolecular cyclization to form the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine ring. This is typically achieved by heating the intermediate in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.

-

Chlorosulfonation: The benzoxazine core is then subjected to chlorosulfonation to introduce the sulfonyl chloride group at the 6-position. This is commonly carried out using chlorosulfonic acid at low temperatures.

-

Work-up and Purification: The reaction mixture is carefully quenched with ice-water, and the crude product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by column chromatography on silica gel or by recrystallization.

2.2. NMR Spectroscopic Analysis

-

Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75, 100, or 125 MHz.

-

Data Analysis: The obtained spectra are analyzed for chemical shifts, signal multiplicities (singlet, doublet, triplet, multiplet), coupling constants, and integration values to confirm the structure of the synthesized compound.

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a general workflow for its characterization.

Caption: Chemical structure of the target compound.

Caption: General experimental workflow for characterization.

References

- 1. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Spectroscopic and Spectrometric Characterization of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry (MS) characteristics of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride. This document outlines the expected spectral data, detailed experimental protocols for acquiring this data, and the logical workflows involved in the analysis. The information presented is crucial for the identification, characterization, and quality control of this important chemical intermediate in research and drug development.

Introduction to this compound

This compound is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structure incorporates a benzoxazine core, a lactam functionality, and a reactive sulfonyl chloride group, making it a versatile scaffold for creating a diverse range of molecules with potential biological activity. Accurate spectroscopic and spectrometric characterization is paramount for confirming its identity and purity.

FT-IR Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

Predicted FT-IR Spectral Data

The following table summarizes the expected characteristic infrared absorption frequencies for this compound. These predictions are based on the analysis of similar benzoxazine and sulfonyl chloride-containing compounds.[1][2][3]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Lactam) | Stretching | 3200 - 3100 | Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic, CH₂) | Stretching | 2960 - 2850 | Medium |

| C=O (Lactam) | Stretching | 1700 - 1670 | Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Strong |

| S=O (Sulfonyl Chloride) | Asymmetric Stretching | 1385 - 1365 | Strong |

| S=O (Sulfonyl Chloride) | Symmetric Stretching | 1190 - 1170 | Strong |

| C-O-C (Ether) | Asymmetric Stretching | 1250 - 1200 | Strong |

| C-N (Lactam) | Stretching | 1300 - 1200 | Medium |

| S-Cl | Stretching | 650 - 550 | Medium |

Experimental Protocol for FT-IR Spectroscopy

Objective: To obtain a high-quality infrared spectrum of this compound for functional group identification.

Materials and Equipment:

-

This compound (solid)

-

Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Isopropanol or acetone for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to evaporate completely.

-

Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks and compare their wavenumbers with the expected values for the functional groups.

-

-

Cleaning:

-

Retract the ATR press and carefully remove the sample from the crystal using a spatula and a dry, lint-free wipe.

-

Clean the crystal surface thoroughly with a lint-free wipe dampened with an appropriate solvent to remove any residual sample.

-

Mass Spectrometry Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Predicted Mass Spectrometry Data

For this compound (Molecular Formula: C₈H₆ClNO₄S), the expected mass spectral data under electron ionization (EI) conditions are presented below.

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M]⁺ | 247/249 | Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| [M-Cl]⁺ | 212 | Loss of a chlorine radical |

| [M-SO₂Cl]⁺ | 148 | Loss of the sulfonyl chloride group |

| [SO₂Cl]⁺ | 99/101 | Sulfonyl chloride fragment |

The presence of the chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound

-

Mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an appropriate ion source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI)

-

Solvent for sample dissolution (if using ESI), such as acetonitrile or methanol

-

Syringe and infusion pump (for ESI) or direct insertion probe (for EI)

Procedure (using Direct Insertion Probe with EI):

-

Instrument Setup and Calibration:

-

Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications using a standard calibration compound (e.g., perfluorotributylamine - PFTBA).

-

-

Sample Preparation:

-

Load a small amount of the solid sample into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

-

Sample Introduction and Ionization:

-

Insert the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio.

-

The detector records the abundance of each ion.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Identify the molecular ion peak and major fragment ions.

-

Analyze the isotopic patterns, particularly for the chlorine atom.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflows for the experimental procedures described above.

Caption: Experimental workflow for FT-IR analysis.

Caption: Experimental workflow for Mass Spectrometry analysis.

Conclusion

The combined application of FT-IR and mass spectrometry provides a robust and comprehensive characterization of this compound. FT-IR confirms the presence of key functional groups, while mass spectrometry establishes the molecular weight and provides structural insights through fragmentation analysis. The detailed protocols and workflows presented in this guide offer a standardized approach for researchers and scientists to ensure the identity and quality of this versatile chemical compound in their drug discovery and development endeavors.

References

Crystal Structure Analysis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2] Understanding their three-dimensional structure at an atomic level is crucial for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents. This document details the experimental protocols for determining their crystal structures, presents key crystallographic data, and visualizes the intricate network of intermolecular interactions that govern their solid-state architecture.

Introduction to 3-oxo-3,4-dihydro-2H-1,4-benzoxazine Derivatives

3-oxo-3,4-dihydro-2H-1,4-benzoxazine and its derivatives are a prominent scaffold in a variety of biologically active molecules.[3] The core structure consists of a benzene ring fused to a 1,4-oxazine ring bearing a carbonyl group at the 3-position. This framework has been identified in compounds exhibiting a range of biological effects, including but not limited to, antifungal, antibacterial, anti-inflammatory, and anticancer properties.[2] The therapeutic potential of these derivatives has spurred the development of numerous synthetic strategies to access this key heterocyclic system.[1][4]

Crystal structure analysis, primarily through single-crystal X-ray diffraction, provides definitive information about the molecular conformation, bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. This data is invaluable for understanding the subtle structural features that influence biological activity.

Experimental Protocols

The determination of the crystal structure of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives involves a systematic workflow, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

The initial step involves the chemical synthesis of the desired 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives. Various synthetic routes have been established, often involving the cyclization of substituted 2-aminophenols with appropriate reagents.[1][5]

Following successful synthesis and purification, the crucial step of growing single crystals suitable for X-ray diffraction is undertaken. This is often achieved through slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. The choice of solvent is critical and is determined empirically.

General Crystallization Protocol:

-

Dissolution: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) to form a nearly saturated solution. Gentle heating may be applied to facilitate dissolution.

-

Filtration: Filter the solution while warm to remove any particulate matter.

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a dust-free environment. The vessel should be loosely covered to control the rate of evaporation.

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

High-quality single crystals are mounted on a diffractometer for X-ray analysis. The diffraction data is collected, processed, and the crystal structure is solved and refined to yield the final atomic coordinates and structural parameters.

Data Collection and Refinement Workflow:

Caption: Figure 1: A generalized workflow for the crystal structure determination of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives.

Detailed Steps:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable radiation source (e.g., Cu Kα or Mo Kα) and a detector.[6]

-

Data Processing: The collected raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The initial crystal structure model is obtained using direct methods or Patterson methods, which determine the phases of the structure factors.

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods against the experimental diffraction data.[7] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8]

-

Validation: The final refined structure is validated using crystallographic software to check for geometric consistency and overall quality of the model.

Crystallographic Data Summary

The following tables summarize representative crystallographic data for selected 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives reported in the literature. These parameters define the size and symmetry of the unit cell and provide a basis for comparing different derivatives.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate[7] |

| Chemical Formula | C₁₇H₁₅N₃O₃·H₂O |

| Formula Weight | 341.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.3456 (3) |

| b (Å) | 7.8901 (2) |

| c (Å) | 17.0123 (5) |

| α (°) | 90 |

| β (°) | 109.456 (1) |

| γ (°) | 90 |

| Volume (ų) | 1561.21 (7) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (%) | 4.8 |

| Goodness-of-fit | 1.05 |

Molecular Geometry and Intermolecular Interactions

The crystal structures of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives reveal important details about their molecular conformation and the non-covalent interactions that stabilize the crystal packing.

Molecular Conformation

The 1,4-benzoxazine ring system is not planar. The morpholine ring, which is part of the benzoxazine core, typically adopts a non-planar conformation, such as a twist-boat or half-chair conformation, to minimize steric strain.[7] The specific conformation can be influenced by the nature and position of substituents on the ring system.

Intermolecular Interactions

The packing of molecules in the crystal lattice is directed by a variety of intermolecular interactions, including hydrogen bonds, C-H···O interactions, and π-π stacking. These interactions play a crucial role in the supramolecular assembly of the derivatives.

Key Intermolecular Interactions:

-

N-H···O Hydrogen Bonds: In derivatives where the nitrogen at the 4-position is unsubstituted, the N-H group can act as a hydrogen bond donor to an oxygen atom (often the carbonyl oxygen) of an adjacent molecule.

-

O-H···O Hydrogen Bonds: If water molecules are present in the crystal lattice, they can mediate interactions by forming O-H···O hydrogen bonds with the benzoxazine derivative.[7]

-

C-H···O Interactions: Weaker C-H···O hydrogen bonds are also commonly observed, contributing to the overall stability of the crystal packing.[7]

-

π-π Stacking: The aromatic benzene rings of the benzoxazine core can engage in π-π stacking interactions, further stabilizing the crystal structure.

The nature and extent of these intermolecular interactions can be analyzed and quantified using techniques like Hirshfeld surface analysis.[6][7]

Caption: Figure 2: A schematic representation of common intermolecular interactions observed in the crystal structures of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives.

Conclusion

The crystal structure analysis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives provides fundamental insights into their molecular architecture and solid-state behavior. The detailed structural information obtained from these studies is indispensable for understanding their chemical properties and biological activities. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development, aiding in the rational design of new and more potent therapeutic agents based on this versatile heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure and Hirshfeld surface analysis of N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines its expected physicochemical properties based on the known behavior of structurally related aromatic sulfonyl chlorides and benzoxazine derivatives. Furthermore, this guide details robust experimental protocols for determining its solubility and for conducting comprehensive stability and forced degradation studies. These methodologies are essential for researchers and professionals involved in drug discovery, development, and formulation, enabling the generation of critical data for regulatory submissions and ensuring product quality and efficacy.

Introduction

This compound is a heterocyclic compound incorporating both a benzoxazine core and a reactive sulfonyl chloride functional group. The benzoxazine moiety is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The sulfonyl chloride group is a versatile functional handle, primarily used for the synthesis of sulfonamides, which are a cornerstone of many therapeutic agents.[1][2] A thorough understanding of the solubility and stability of this molecule is paramount for its successful application in synthetic chemistry and drug development, impacting everything from reaction conditions and purification strategies to formulation and storage.

This guide will address the anticipated solubility profile in various solvents and the key stability concerns, with a particular focus on hydrolysis, a common degradation pathway for sulfonyl chlorides.[3][4][5] Detailed experimental workflows are provided to enable researchers to generate precise and reliable data for this specific compound.

Predicted Physicochemical Properties

| Property | Predicted Characteristic | Rationale |

| Physical Form | Likely a solid at room temperature. | Similar aromatic sulfonyl chlorides are typically solids. |

| Aqueous Solubility | Low. | Aromatic sulfonyl chlorides generally exhibit poor solubility in water, which can, in some cases, protect them from rapid hydrolysis.[6][7] |

| Organic Solvent Solubility | Expected to be soluble in a range of common organic solvents. | Solvents such as dimethylformamide (DMF), acetonitrile, and chlorinated solvents are often used in reactions involving sulfonyl chlorides. |

| Reactivity | The sulfonyl chloride group is highly electrophilic and reactive towards nucleophiles. | This reactivity is the basis for its primary use in forming sulfonamides and sulfonate esters.[1][2] |

Solubility Profile: An Overview and Experimental Protocol

The solubility of this compound is a critical parameter for its handling, reaction setup, and formulation.

Anticipated Solubility

Based on the behavior of similar compounds, a qualitative solubility profile can be anticipated.

| Solvent Class | Example Solvents | Predicted Solubility |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dioxane | High |

| Chlorinated | Dichloromethane (DCM), Chloroform | High |

| Ethers | Tetrahydrofuran (THF) | Moderate to High |

| Alcohols | Methanol, Ethanol | Moderate (potential for solvolysis) |

| Non-polar | Hexanes, Toluene | Low |

| Aqueous | Water | Very Low |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method, followed by a suitable analytical technique for quantification.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, acetonitrile, methanol, dichloromethane)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of the compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination

References

- 1. nbinno.com [nbinno.com]

- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity Profile of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted reactivity of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride with various nucleophiles. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its reactivity based on established principles governing aromatic sulfonyl chlorides and related heterocyclic systems. The guide covers reactions with primary and secondary amines, alcohols, and thiols, offering detailed hypothetical experimental protocols and predicted outcomes. All quantitative data are presented in structured tables for clarity, and key reaction pathways are visualized using diagrams. This document serves as a foundational resource for researchers planning to utilize this compound in synthetic chemistry and drug discovery.

Introduction

3-oxo-3,4-dihydro-2H-1,4-benzoxazine and its derivatives are significant scaffolds in medicinal chemistry, often associated with a range of biological activities. The introduction of a sulfonyl chloride group at the 6-position of this heterocyclic system creates a highly reactive electrophilic center, making this compound a versatile intermediate for the synthesis of a diverse array of sulfonamide, sulfonate ester, and thioester derivatives.

The reactivity of the sulfonyl chloride group is primarily characterized by nucleophilic substitution at the sulfur atom. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This guide will explore the predicted reactivity profile of this specific compound with common classes of nucleophiles.

General Reactivity with Nucleophiles

The core reaction mechanism involves the attack of a nucleophile on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. This process is generally efficient and forms a stable sulfur-nucleophile bond. The general reaction scheme is depicted below.

Caption: General Nucleophilic Substitution Reaction.

Reactivity with Amines (Sulfonamide Formation)

The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides.[1][2] This reaction, known as sulfonylation, typically proceeds rapidly, often in the presence of a base to neutralize the hydrochloric acid byproduct.[1] The resulting sulfonamides are important functional groups in many pharmaceutical compounds.[1]

Predicted Reaction: this compound is expected to react readily with both primary and secondary amines to yield the corresponding N-substituted sulfonamides. A base such as pyridine or triethylamine is generally required.

Caption: Sulfonamide formation workflow.

Reactivity with Alcohols (Sulfonate Ester Formation)

Aromatic sulfonyl chlorides react with alcohols to form sulfonate esters. This reaction is often slower than with amines and typically requires a base or catalyst, such as pyridine.[3][4] The resulting sulfonate esters are good leaving groups and can be used in further substitution reactions.

Predicted Reaction: In the presence of a base like pyridine, this compound will react with primary and secondary alcohols to produce the corresponding sulfonate esters.

Caption: Sulfonate ester formation workflow.

Reactivity with Thiols (Thiosulfonate Ester Formation)

The reaction of aromatic sulfonyl chlorides with thiols can be complex. While the initial product is typically a thiosulfonate ester, this can be followed by further reactions, potentially leading to disulfides and sulfinic acids, especially under vigorous conditions.[5][6] For the synthesis of thiosulfonate esters, carefully controlled reaction conditions are necessary.

Predicted Reaction: this compound is expected to react with thiols to form a thiosulfonate ester. The reaction may require a base to proceed efficiently and to prevent side reactions.

Caption: Thiosulfonate ester formation workflow.

Quantitative Data (Illustrative)

The following tables provide illustrative quantitative data based on typical yields for reactions of aromatic sulfonyl chlorides with various nucleophiles. These are not experimentally determined values for this compound but serve as a predictive guide for expected outcomes.

Table 1: Predicted Yields for Sulfonamide Synthesis

| Nucleophile (Amine) | Solvent | Base | Predicted Yield (%) |

| Aniline | Dichloromethane | Pyridine | 90-95 |

| Benzylamine | Dichloromethane | Triethylamine | 85-95 |

| Piperidine | Tetrahydrofuran | Pyridine | 90-98 |

| Morpholine | Tetrahydrofuran | Pyridine | 92-99 |

Table 2: Predicted Yields for Sulfonate Ester Synthesis

| Nucleophile (Alcohol) | Solvent | Base | Predicted Yield (%) |

| Methanol | Pyridine | Pyridine | 75-85 |

| Ethanol | Pyridine | Pyridine | 70-80 |

| Isopropanol | Pyridine | Pyridine | 60-75 |

| Phenol | Pyridine | Pyridine | 80-90 |

Table 3: Predicted Yields for Thiosulfonate Ester Synthesis

| Nucleophile (Thiol) | Solvent | Base | Predicted Yield (%) |

| Thiophenol | Dichloromethane | Pyridine | 65-75 |

| Benzyl mercaptan | Dichloromethane | Triethylamine | 60-70 |

| Ethanethiol | Tetrahydrofuran | Pyridine | 55-65 |

Experimental Protocols (Hypothetical)

The following are detailed, generalized protocols for the reaction of this compound with different nucleophiles.

Protocol for the Synthesis of N-Benzyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

-

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution, followed by the dropwise addition of benzylamine.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

-

Protocol for the Synthesis of Phenyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonate

-

Materials:

-

This compound (1.0 eq)

-

Phenol (1.1 eq)

-

Pyridine, anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve this compound and phenol in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Heat the reaction mixture to 50-60 °C and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold 1 M HCl.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Combine the organic extracts and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the pure sulfonate ester.

-

Conclusion

This compound is a promising synthetic intermediate due to the high reactivity of the sulfonyl chloride group. It is predicted to react efficiently with a range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thiosulfonate esters, respectively. These reactions are foundational for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols and predictive data presented in this guide offer a solid starting point for researchers aiming to explore the synthetic utility of this versatile building block. Experimental validation of these predicted reactivity profiles is a logical next step for future research.

References

The Electrophilicity of the Sulfonyl Chloride Group in Benzoxazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonyl chloride group is a cornerstone of synthetic chemistry, prized for its reactivity as a potent electrophile. When incorporated into the benzoxazine scaffold, it offers a versatile handle for the synthesis of novel sulfonamide derivatives with significant potential in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the electrophilic character of the sulfonyl chloride moiety within benzoxazine structures. It covers the fundamental principles governing its reactivity, the influence of the benzoxazine ring system, and detailed experimental considerations for its application in synthesis.

Introduction to Sulfonyl Chloride Electrophilicity

The sulfonyl chloride functional group (R-SO₂Cl) is characterized by a highly electrophilic sulfur atom. This electrophilicity arises from the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom bonded to the sulfur.[1][2] This polarization of the S-Cl bond makes the chlorine atom an excellent leaving group in nucleophilic substitution reactions.[1]

The reactivity of aryl sulfonyl chlorides is significantly modulated by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, making the sulfonyl chloride more susceptible to nucleophilic attack.[2] Conversely, electron-donating groups (EDGs) decrease this electrophilicity.[2] This principle is crucial when considering the placement of a sulfonyl chloride group on a complex heterocyclic system like a benzoxazine.

The Benzoxazine Scaffold: Electronic Influence on the Sulfonyl Chloride Group

The benzoxazine ring system, containing both an oxygen and a nitrogen atom, presents a unique electronic environment that can influence the reactivity of an attached sulfonyl chloride group. The overall electronic effect of the benzoxazine moiety is a balance of the electron-donating effects of the heteroatoms and the aromatic system. The nitrogen atom's lone pair can participate in resonance, potentially donating electron density to the aromatic ring. However, the electronegativity of the oxygen and nitrogen atoms also exerts an inductive electron-withdrawing effect.

The precise electronic contribution of the benzoxazine ring to an attached sulfonyl chloride is not extensively quantified in publicly available literature. However, based on general principles of physical organic chemistry, it is anticipated that the benzoxazine ring system would have a modest influence on the electrophilicity of the sulfonyl chloride compared to simple benzene derivatives. The synthesis of benzoxazine-6-sulfonamide derivatives suggests that the sulfonyl chloride at this position is sufficiently electrophilic to react with amines.[3]

Synthesis of Sulfonyl Chloride-Functionalized Benzoxazines

The introduction of a sulfonyl chloride group onto a benzoxazine ring is a key step in harnessing its synthetic potential. While specific literature on the direct sulfonyl chlorination of a pre-formed benzoxazine is limited, a common synthetic strategy involves the use of a precursor molecule that already contains the sulfonyl chloride or a group that can be readily converted to it. A plausible synthetic route to a benzoxazine sulfonyl chloride would start with a substituted phenol bearing a sulfonyl chloride group.

A key intermediate for such syntheses is a phenol with a sulfonyl chloride at a position amenable to the Mannich-like condensation that forms the benzoxazine ring. For example, 3-hydroxy-4-(aminomethyl)benzenesulfonyl chloride could serve as a precursor. However, the synthesis of such multifunctional building blocks can be challenging.

A more common approach is to synthesize the benzoxazine ring first and then introduce the sulfonamide functionality. This is often achieved by starting with a phenol that can be sulfonated and then converted to the sulfonyl chloride.

The following diagram illustrates a general synthetic pathway for preparing a benzoxazine sulfonyl chloride.

Caption: General synthetic scheme for a benzoxazine sulfonyl chloride.

Reactions of Benzoxazine Sulfonyl Chlorides with Nucleophiles

The primary utility of the sulfonyl chloride group in benzoxazines is its reaction with nucleophiles to form a variety of derivatives. The most common and significant reaction is with primary and secondary amines to yield sulfonamides.[4]

Sulfonamide Formation

The reaction of a benzoxazine sulfonyl chloride with an amine proceeds via a nucleophilic substitution mechanism. The lone pair of the amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated.[5]

Caption: Reaction mechanism for the formation of benzoxazine sulfonamides.

Sulfonate Ester Formation

In addition to amines, alcohols can also act as nucleophiles, reacting with benzoxazine sulfonyl chlorides to form sulfonate esters. This reaction is often catalyzed by a base.

Experimental Protocols

General Protocol for the Synthesis of a Benzoxazine Sulfonyl Chloride

This protocol is a hypothetical adaptation based on known synthetic methodologies.[6][7]

Step 1: Chlorosulfonation of a Phenolic Precursor

-

To a stirred solution of the chosen phenolic compound in a suitable solvent (e.g., chloroform or dichloromethane) at 0 °C, add chlorosulfonic acid dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude phenol sulfonyl chloride.

Step 2: Synthesis of the Benzoxazine Ring

-

Dissolve the phenol sulfonyl chloride, a primary amine, and paraformaldehyde in a suitable solvent such as toluene or 1,4-dioxane.

-

Heat the mixture to reflux for several hours, with azeotropic removal of water if using toluene.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired benzoxazine sulfonyl chloride.

General Protocol for the Synthesis of Benzoxazine Sulfonamides

This protocol is adapted from general methods for sulfonamide synthesis.[5]

-

Dissolve the benzoxazine sulfonyl chloride in a suitable solvent such as pyridine or dichloromethane.

-

Add the desired primary or secondary amine to the solution at room temperature.

-

If using a non-basic solvent like dichloromethane, add a tertiary amine base (e.g., triethylamine) to scavenge the HCl produced.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data and Characterization

While specific quantitative data on the electrophilicity of the sulfonyl chloride group in benzoxazines is not available in the provided search results, the following table summarizes typical characterization data for related compounds.

| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| Aryl Sulfonyl Chloride | Aromatic protons (7.5-8.5) | Aromatic carbons (125-145), C-S (140-150) | S=O (asymmetric, ~1380), S=O (symmetric, ~1180), S-Cl (~560) |

| Benzoxazine | O-CH₂-N (4.8-5.5), Ar-CH₂-N (3.9-4.5), Aromatic protons (6.5-7.5) | O-CH₂-N (75-85), Ar-CH₂-N (45-55), Aromatic carbons (115-155) | Oxazine ring (~930, ~1230) |

| Benzoxazine Sulfonamide | NH proton (variable), Aromatic protons (7.0-8.5), Benzoxazine protons | Aromatic carbons (120-150), C-S (135-145), Benzoxazine carbons | S=O (asymmetric, ~1340), S=O (symmetric, ~1160), N-H (~3250) |

Note: The chemical shifts and vibrational frequencies are approximate and can vary depending on the specific structure and solvent.

The existence of compounds like 3-Oxo-3,4-dihydro-2H-benzo[b][4][8]oxazine-6-sulfonyl chloride is confirmed by commercial availability, and its characterization data would be consistent with the ranges provided above.[9]

Applications in Drug Development

The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[10] The ability to readily synthesize a diverse library of benzoxazine sulfonamides from a common benzoxazine sulfonyl chloride intermediate is highly valuable in drug discovery. This approach allows for the systematic modification of the sulfonamide substituent to optimize biological activity, selectivity, and pharmacokinetic properties. The benzoxazine scaffold itself can also contribute to the overall pharmacological profile of the molecule.

The workflow for utilizing a benzoxazine sulfonyl chloride in a drug discovery program is depicted below.

Caption: Workflow for the application of benzoxazine sulfonyl chlorides in drug discovery.

Conclusion

The sulfonyl chloride group, when attached to a benzoxazine ring, serves as a highly valuable and reactive electrophilic center. While quantitative data on its precise electrophilicity in this specific context is an area for further research, the successful synthesis of benzoxazine sulfonamides demonstrates its utility. By understanding the fundamental principles of sulfonyl chloride reactivity and applying established synthetic methodologies, researchers can effectively utilize benzoxazine sulfonyl chlorides as key intermediates in the development of novel molecules for a wide range of applications, particularly in the field of medicinal chemistry. This guide provides a foundational understanding and practical considerations for scientists and professionals working in this exciting area of chemical synthesis.

References

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 磺酰氯和磺酰胺 [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

- 6. Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. file.chemscene.com [file.chemscene.com]

- 10. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-Oxo-3,4-dihydro-2H-benzooxazine-6-sulfonyl chloride (CAS 31794-45-3)

Technical Guide: 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-sulfonyl chloride (CAS 31794-45-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known chemical properties and safety data for the compound 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-sulfonyl chloride, identified by the CAS number 31794-45-3. This compound belongs to the benzoxazine class of heterocyclic compounds, a scaffold known to be of interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This document is intended to serve as a foundational resource for professionals engaged in research and development who may be considering this molecule for further investigation.

Chemical Properties

Limited quantitative data for the specific chemical properties of 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-sulfonyl chloride are available in the public domain. The following tables summarize the available information.

General and Physical Properties

| Property | Value | Source |

| Chemical Name | 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-sulfonyl chloride | N/A |

| CAS Number | 31794-45-3 | N/A |

| Molecular Formula | C₈H₆ClNO₄S | [3] |

| Molecular Weight | 247.66 g/mol | [3] |

| Physical Form | Crystalline Powder / Solid | [4] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Spectroscopic Data

Safety and Handling

The toxicological properties of 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-sulfonyl chloride have not been fully investigated.[3] Therefore, it should be handled with extreme care, assuming it is a hazardous substance. The following safety information is derived from available Safety Data Sheets (SDS).

Hazard Identification

| Hazard Statement | Description |

| Acute Toxicity | May be harmful if ingested or inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Eye Damage/Irritation | Causes serious eye irritation. |

| Respiratory Sensitization | May cause respiratory irritation. Material is irritating to mucous membranes and upper respiratory tract.[3] |

Handling and Storage

| Guideline | Recommendation |

| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases.[3] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if symptoms persist. |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation develops. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-sulfonyl chloride are not available in published scientific literature. Researchers would need to develop their own methods based on general principles of organic synthesis and analytical chemistry. A potential synthetic route could involve the chlorosulfonation of 3,4-dihydro-2H-benzo[b][1][2]oxazin-3-one.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-sulfonyl chloride. The broader class of benzoxazines has been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. However, without specific studies on this compound, its biological profile remains unknown.

As no specific signaling pathways or experimental workflows are documented for this compound, a generalized workflow for the initial assessment of a novel chemical entity is provided below for illustrative purposes.

Caption: A generalized workflow for the assessment of a novel chemical entity.

Conclusion

3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-sulfonyl chloride (CAS 31794-45-3) is a chemical compound for which there is limited publicly available data. While its basic chemical identity is established, detailed physicochemical properties, experimental protocols, and, most notably, its biological activity and safety profile remain largely uncharacterized. This presents both a challenge and an opportunity for researchers. The lack of existing data necessitates thorough de novo investigation, but also means that any findings will be novel contributions to the field. Due to the unknown toxicological profile, stringent safety precautions are mandatory when handling this compound. Future research should focus on a comprehensive characterization of its chemical and biological properties to determine its potential utility in drug discovery and other scientific applications.

Methodological & Application

Synthesis of N-Substituted Sulfonamides from 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted sulfonamides derived from 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride. This class of compounds holds significant potential in medicinal chemistry, particularly in the development of novel antimicrobial agents.

Introduction

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds. When functionalized with a sulfonamide group, these molecules can exhibit a broad range of therapeutic properties, including antibacterial and antifungal activities. The synthesis of a library of N-substituted sulfonamides from a common intermediate, this compound, allows for the systematic exploration of structure-activity relationships (SAR), a critical step in drug discovery. The general synthetic approach involves the reaction of the sulfonyl chloride with a variety of primary and secondary amines, leading to a diverse set of sulfonamide derivatives.

Data Presentation

A representative set of synthesized N-substituted sulfonamides from a closely related benzoxazine core demonstrates the potential for high-yield synthesis. While the following data is for derivatives of 3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, it serves as a strong indicator for the expected outcomes when starting from the 3-oxo analogue.

Table 1: Representative Yields of N-Substituted Benzoxazine-6-sulfonamides

| Compound ID | Amine Moiety | Yield (%) | Reference |

| 1a | Morpholine | 92 | Nagarapu et al., 2015 |

| 1b | Piperidine | 90 | Nagarapu et al., 2015 |

| 1c | Pyrrolidine | 88 | Nagarapu et al., 2015 |

| 1d | 4-Methylpiperazine | 94 | Nagarapu et al., 2015 |

| 1e | Aniline | 85 | Nagarapu et al., 2015 |

| 1f | 4-Chloroaniline | 82 | Nagarapu et al., 2015 |

| 1g | Benzylamine | 88 | Nagarapu et al., 2015 |

| 1h | Cyclohexylamine | 86 | Nagarapu et al., 2015 |

Note: Yields are based on the reaction of 3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride with the respective amine.

The antimicrobial activity of these compounds has been evaluated against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial efficacy.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Representative Benzoxazine Sulfonamides

| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |

| 1a | 31.25 | 62.5 | 62.5 | 125 | 31.25 | 62.5 | Nagarapu et al., 2015 |

| 1b | 31.25 | 31.25 | 62.5 | 62.5 | 62.5 | 125 | Nagarapu et al., 2015 |

| 1d | 62.5 | 31.25 | 31.25 | 62.5 | 62.5 | 62.5 | Nagarapu et al., 2015 |

| 1e | 62.5 | 125 | 125 | >250 | 125 | >250 | Nagarapu et al., 2015 |

| 1g | 31.25 | 62.5 | 62.5 | 125 | 31.25 | 62.5 | Nagarapu et al., 2015 |

Note: Data is for derivatives of 3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of analogous benzoxazine sulfonamides and are expected to be directly applicable.

Protocol 1: Synthesis of this compound

This protocol outlines the preparation of the key starting material.

Materials:

-

3-oxo-3,4-dihydro-2H-1,4-benzoxazine

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-oxo-3,4-dihydro-2H-1,4-benzoxazine (1 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (3-4 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-cold water.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for the Synthesis of N-Substituted 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamides

This protocol describes the reaction of the sulfonyl chloride with various primary and secondary amines.

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., morpholine, aniline, benzylamine)

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl) (1N)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-